molecular formula C6H13ClO3S B1528706 2-(Tert-butoxy)ethane-1-sulfonyl chloride CAS No. 1338986-63-2

2-(Tert-butoxy)ethane-1-sulfonyl chloride

Cat. No. B1528706
M. Wt: 200.68 g/mol
InChI Key: AUYXSYAUWICEHP-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H13ClO3S . It has a molecular weight of 200.68 g/mol . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-(Tert-butoxy)ethane-1-sulfonyl chloride consists of six carbon atoms, thirteen hydrogen atoms, one chlorine atom, three oxygen atoms, and one sulfur atom . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

2-(Tert-butoxy)ethane-1-sulfonyl chloride has found application in various synthetic and chemical reactions, showcasing its versatility as a reagent. One notable use is in the aza-Payne rearrangement, where N-activated 2-aziridinemethanols are synthesized in optically active form. These compounds, when treated with bases like potassium tert-butoxide, yield corresponding epoxy sulfonamides in high yields. This reaction is significant for generating optically active functionalized 1,2-amino alcohols, demonstrating the compound's role in facilitating nucleophilic attacks and enabling one-pot synthesis with a variety of nucleophiles (Ibuka, 1998).

Chemiluminescence in Organic Synthesis

The compound also plays a role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which exhibit unique chemiluminescence properties. This application is especially interesting for the development of new materials and sensors, where the base-induced decomposition of dioxetanes can produce light in specific wavelengths. Such characteristics are pivotal for advancing chemiluminescent probes and materials (Watanabe et al., 2010).

As a Sulfonylating Agent

Its utility extends to its role as a sulfonylating agent, where it serves as a precursor to tert-butyl cations. This functionality is critical for various synthetic routes, including the preparation of sulfonyl chlorides from tert-butylmagnesium chloride and excess sulfur dioxide. The properties of 2-(Tert-butoxy)ethane-1-sulfonyl chloride, such as its solubility in common organic solvents and the ability to undergo vacuum sublimation for purification, make it a valuable reagent in organic synthesis (Quintero & Meza-León, 2005).

Functionalization and Activation of Amines

Another significant application is in the synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, which acts as a versatile sulfonating agent for amines. This compound enables the easy sulfonation of primary and secondary amines, yielding activated amines that can be alkylated under specific conditions. The Dios group introduced by 2-(Tert-butoxy)ethane-1-sulfonyl chloride is notable for its stability under basic and reductive conditions and can be removed selectively, highlighting its utility in amine synthesis and functionalization (Sakamoto et al., 2006).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3S/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYXSYAUWICEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)ethane-1-sulfonyl chloride

CAS RN

1338986-63-2
Record name 2-(tert-butoxy)ethane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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